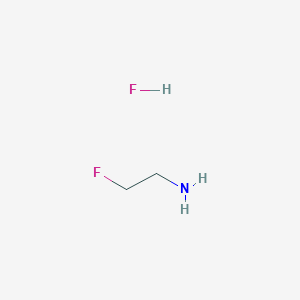

2-Fluoroethanamine;hydrofluoride

Description

Evolution of Fluoroamine Chemistry and its Significance in Contemporary Research

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has a rich history dating back to the 19th century. nih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound effects on the physical, chemical, and biological properties of the parent molecule. nih.gov

The development of fluoroamine chemistry, a sub-field of organofluorine chemistry, has been driven by the quest for novel compounds with enhanced stability, basicity, and biological activity. The synthesis of fluoroamines has historically presented challenges due to the reactivity of both the amine and the fluorinating agents. researchgate.netnih.gov However, advancements in synthetic methodologies have led to a "golden age" of fluorine chemistry, with a wide array of N-F fluorinating agents now available for more controlled and selective reactions. researchgate.netnih.gov These developments have been crucial for accessing a diverse range of fluoroamine structures, including those with potential applications in various scientific disciplines.

Positioning of 2-Fluoroethanamine (B1213667);hydrofluoride within Fluorinated Alkylammonium Salts Research

2-Fluoroethanamine;hydrofluoride is classified as a fluorinated alkylammonium salt. This class of compounds has garnered significant interest in recent years due to their diverse applications. Research into fluorinated alkylammonium salts has explored their use as precursors in synthesis, as ionic liquids, and in the development of novel materials. nih.gov

The presence of the fluorine atom in 2-fluoroethanamine significantly influences its properties compared to its non-fluorinated counterpart, ethylamine (B1201723). Studies on the hydrochloride salt of 2-fluoroethylamine suggest that the fluorine atom impacts the compound's conformational preferences, an observation attributed to the gauche effect. chemicalbook.com This fundamental understanding is crucial for predicting the behavior of such molecules in various chemical systems. Furthermore, fluorinated ammonium (B1175870) salts are being investigated for specialized applications, such as in medical imaging, where radiolabeled versions are being developed as potential PET-MPI agents. nih.gov

Academic Research Trajectories and Interdisciplinary Relevance in Chemical Sciences

The academic research involving 2-fluoroethylamine and its salts primarily revolves around its utility as a synthetic building block. The hydrochloride salt is commercially available and has been used in the synthesis of various more complex molecules. chemicalbook.com For instance, it serves as a precursor for creating compounds like 2-fluoroethylisocyanate and N-2-fluoroethylmaleimide, which are valuable reagents in organic synthesis. chemicalbook.com

The interdisciplinary relevance of fluoroamines is significant. In medicinal chemistry, the introduction of a fluorine atom can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target. While specific research on the biological activity of 2-fluoroethanamine;hydrofluoride is not widely published, the broader class of fluoroamines is of great interest. In materials science, the unique properties of fluorinated compounds are exploited to create polymers and other materials with desirable characteristics such as thermal stability and chemical resistance. acs.org The study of simple fluorinated molecules like 2-fluoroethanamine provides fundamental insights that can be applied to the design of more complex and functional materials.

Interactive Data Tables

Physicochemical Properties of 2-Fluoroethylamine and its Hydrochloride Salt

| Property | 2-Fluoroethylamine | 2-Fluoroethylamine Hydrochloride |

| CAS Number | 406-34-8 nih.gov | 460-08-2 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C2H6FN nih.gov | C2H7ClFN chemicalbook.com |

| Molecular Weight | 63.07 g/mol nih.gov | 99.54 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | Data not available | Solid sigmaaldrich.com |

| Melting Point | Data not available | 99-103 °C chemicalbook.comsigmaaldrich.com |

| IUPAC Name | 2-fluoroethanamine nih.gov | 2-fluoroethan-1-aminium chloride |

Synthetic Applications of 2-Fluoroethylamine Hydrochloride

| Product | Synthetic Application | Reference |

| 2-fluoroethylisocyanate | Reagent in organic synthesis | chemicalbook.com |

| 1,3-bis-(2-fluoroethyl) urea (B33335) (BFU) | Urea derivative synthesis | chemicalbook.com |

| N-2-fluoroethylmaleimide | Maleimide (B117702) derivative synthesis | chemicalbook.com |

| [Cu4(O)(Ln)2(CH3COO)4] | Ligand in coordination chemistry | chemicalbook.com |

| 1-O-(4-(2-fluoroethyl-carbamoyloxymethyl)-2-nitrophenyl)-O-β-D-glucopyronuronate (FEAnGA) | Glucuronide derivative synthesis | chemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

63186-88-9 |

|---|---|

Molecular Formula |

C2H7F2N |

Molecular Weight |

83.08 g/mol |

IUPAC Name |

2-fluoroethanamine;hydrofluoride |

InChI |

InChI=1S/C2H6FN.FH/c3-1-2-4;/h1-2,4H2;1H |

InChI Key |

OPRPHMBBWNXFBN-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)N.F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 2 Fluoroethanamine;hydrofluoride

Established Chemical Synthesis Routes

Direct Synthesis from 2-Fluoroethanol (B46154) and Hydrogen Halides: Mechanistic Considerations

A primary route to halogenated ethanes involves the reaction of 2-fluoroethanol with a hydrogen halide. For instance, the reaction with phosphorus tribromide can yield 1-bromo-2-fluoroethane (B107303). nih.gov The mechanism of this transformation involves the protonation of the alcohol's hydroxyl group by the acidic hydrogen halide, forming a good leaving group (water). The halide anion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in a nucleophilic substitution reaction (SN2). The choice of the hydrogen halide (e.g., HBr, HCl) is crucial as it determines the resulting halogenated intermediate.

Another approach involves the reaction of 2-fluoroethanol with toluenesulfonyl chloride. google.com This reaction forms a tosylate ester, which is an excellent leaving group. The subsequent introduction of an amine source can then lead to the formation of 2-fluoroethanamine (B1213667).

Formation via Nucleophilic Substitution and Azide (B81097) Reduction Pathways

A versatile and widely employed method for synthesizing primary amines, including 2-fluoroethanamine, is through a two-step process involving nucleophilic substitution with an azide salt followed by reduction. masterorganicchemistry.comlibretexts.org This pathway offers a reliable means to form a carbon-nitrogen bond.

The first step typically involves the reaction of a suitable alkyl halide, such as 1-bromo-2-fluoroethane, with sodium azide (NaN₃). masterorganicchemistry.comnih.gov The azide ion (N₃⁻) is an excellent nucleophile and readily displaces the halide in an SN2 reaction, forming 2-fluoroethyl azide. masterorganicchemistry.comlibretexts.org This intermediate serves as a "masked amine." masterorganicchemistry.com

The second step is the reduction of the organic azide to the primary amine. masterorganicchemistry.comorganic-chemistry.org This can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂), or reduction with lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com These methods are generally efficient and proceed under relatively mild conditions, liberating nitrogen gas (N₂) in the process. masterorganicchemistry.comyoutube.com

Optimizing the reaction conditions is paramount to maximizing the yield and purity of the desired 2-fluoroethanamine. Key parameters to consider in the azide substitution step include the choice of solvent, reaction temperature, and the nature of the leaving group on the electrophile. nih.gov For instance, using a polar aprotic solvent like dimethylformamide (DMF) can facilitate the SN2 reaction. google.com

In the subsequent reduction of the azide, the choice of reducing agent and reaction conditions can influence the outcome. Catalytic hydrogenation is often preferred for its milder conditions and cleaner reaction profile. masterorganicchemistry.com The selection of the catalyst and solvent system can also be optimized. For example, poly(ethylene glycol) (PEG) has been shown to be an effective solvent for hydrogenations using Adams' catalyst. organic-chemistry.org

A patented method for producing 2-fluoroethylamine hydrochloride with high yield (99%) and purity involves reacting 2-fluoroethanol with toluenesulfonyl chloride, followed by a series of optimized steps including reaction with potassium phthalimide (B116566) in DMF and subsequent purification. google.com This process emphasizes the importance of controlled reaction times and specific purification techniques, such as extraction with ethanol (B145695) and water, to remove impurities and enhance product quality. google.com

Derivation from Related Halogenated Ethanamine Precursors (e.g., 1-Bromo-2-fluoroethane)

The synthesis of 2-fluoroethanamine can also be approached starting from other halogenated ethane (B1197151) precursors. A key intermediate, 1-bromo-2-fluoroethane, can be synthesized in bulk by reacting hydrogen bromide (HBr) and vinyl fluoride (B91410) in the presence of an oxygen catalyst in a liquid phase, often using a solvent like methylene (B1212753) chloride. wipo.intgoogle.com This process has been shown to selectively form 1-bromo-2-fluoroethane over its isomer, 1-bromo-1-fluoroethane. google.com Once 1-bromo-2-fluoroethane is obtained, it can be converted to 2-fluoroethanamine through various nucleophilic substitution reactions as previously described, such as reaction with ammonia (B1221849) or via the azide synthesis route. libretexts.orgresearchgate.net

Strategies for Selective Fluorination Leading to 2-Fluoroethanamine Scaffolds

Dehydroxyfluorination Approaches Utilizing Sulfuryl Fluoride

Dehydroxyfluorination represents a direct method for introducing a fluorine atom into a molecule by replacing a hydroxyl group. While specific examples detailing the use of sulfuryl fluoride for the direct dehydroxyfluorination of 2-aminoethanol to yield 2-fluoroethanamine are not prevalent in the provided search results, the general principle of using fluorinating agents is a key strategy in organofluorine chemistry. The challenge in such a direct conversion lies in the potential for the amine group to react with the fluorinating agent. Therefore, protection of the amine functionality would likely be a necessary prerequisite for a successful dehydroxyfluorination of the alcohol.

Controlled Introduction of Fluorine Atoms into Ethanamine Derivatives

A key strategy for the synthesis of 2-fluoroethanamine involves the deoxofluorination of a suitably protected ethanolamine (B43304) derivative. This method circumvents the challenges associated with the direct fluorination of the highly reactive and often unstable free amine. The hydroxyl group of the ethanolamine precursor serves as a handle for the introduction of the fluorine atom, a transformation typically achieved using specialized fluorinating agents.

A widely employed precursor for this synthesis is tert-butyl (2-hydroxyethyl)carbamate (B8442604), commonly known as N-Boc-ethanolamine. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the amine functionality, preventing unwanted side reactions during the fluorination step. This protecting group is stable under the conditions required for fluorination but can be readily removed under acidic conditions to yield the desired amine.

The conversion of the hydroxyl group in N-Boc-ethanolamine to a fluorine atom is efficiently carried out using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). This reagent is a popular choice for nucleophilic fluorination due to its versatility and effectiveness in replacing hydroxyl groups with fluorine. researchgate.net The reaction proceeds by activation of the hydroxyl group by DAST, followed by nucleophilic attack of the fluoride ion.

Following the successful fluorination to produce tert-butyl (2-fluoroethyl)carbamate, the final step involves the removal of the Boc protecting group. This is typically accomplished by treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). researchgate.netcommonorganicchemistry.com The use of hydrochloric acid is particularly advantageous as it directly yields the hydrochloride salt of the amine, which in the case of 2-fluoroethanamine, can be further treated to obtain the hydrofluoride salt or used as the hydrochloride salt in subsequent applications. google.com The deprotection mechanism involves the protonation of the carbamate, leading to the loss of a tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to give the free amine. commonorganicchemistry.com

Step 1: Protection of Ethanolamine Ethanolamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-ethanolamine.

Step 2: Deoxofluorination N-Boc-ethanolamine is treated with diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with a fluorine atom, yielding tert-butyl (2-fluoroethyl)carbamate.

Step 3: Deprotection The Boc-protected intermediate is treated with hydrochloric acid to remove the protecting group and yield 2-fluoroethylamine hydrochloride, which can then be converted to 2-fluoroethanamine;hydrofluoride.

The following table summarizes the key transformations and general conditions for this synthetic route.

| Step | Reactant | Reagent(s) | Product | General Conditions |

| 1. Protection | Ethanolamine | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine) | Typically performed in a suitable solvent like THF or dichloromethane (B109758), often with a base. |

| 2. Fluorination | tert-butyl (2-hydroxyethyl)carbamate | Diethylaminosulfur trifluoride (DAST) | tert-butyl (2-fluoroethyl)carbamate | Reaction is carried out in an anhydrous aprotic solvent such as dichloromethane at reduced temperatures. |

| 3. Deprotection | tert-butyl (2-fluoroethyl)carbamate | Hydrochloric Acid (HCl) | 2-Fluoroethylamine hydrochloride | Treatment with a solution of HCl in a solvent like dioxane or ethanol. |

This multi-step synthesis provides a reliable and controlled pathway for the preparation of 2-fluoroethanamine;hydrofluoride, leveraging the strategic use of protecting groups and specific fluorinating agents to achieve the desired molecular architecture.

Elucidation of Molecular Structure and Conformational Dynamics of 2 Fluoroethanamine;hydrofluoride

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods has been employed to unravel the conformational landscape of 2-fluoroethanamine (B1213667) in various physical states. These techniques provide a detailed picture of the molecule's preferred shapes and the energy barriers between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For fluorinated compounds, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are essential for a complete analysis.

The conformational preferences of the 2-fluoroethylammonium cation are largely dictated by the gauche effect, where the C-F and C-N⁺H₃ bonds preferentially adopt a gauche relationship (a 60° dihedral angle) rather than an anti one (180°). nih.gov This preference is a result of complex stereoelectronic interactions, including hyperconjugation. The magnitude of three-bond coupling constants (³J) is highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. This principle is fundamental to conformational analysis.

Vicinal Proton-Proton Coupling (³JHH): The coupling between the protons on adjacent carbon atoms (H-C-C-H) in the ethyl chain provides direct information about the torsion angle around the C-C bond. In a rigid gauche conformer, one would expect to see one large and one small ³JHH value, whereas an anti conformer would exhibit two similar, larger ³JHH values. The observed, time-averaged coupling constants in solution reflect the relative populations of the gauche and anti conformers.

Vicinal Proton-Fluorine Coupling (³JHF): Similarly, the coupling between the fluorine atom and the vicinal protons (F-C-C-H) is also dependent on the dihedral angle. The analysis of ³JHF values provides a complementary and often more sensitive probe of the C-C bond conformation. The relationship between dihedral angle and ³JHF follows a Karplus-type curve, allowing for detailed conformational assessment. nih.govorganicchemistrydata.orgorganicchemistrydata.org For the 2-fluoroethylammonium cation, the strong preference for the gauche conformer would be confirmed by ³JHF values consistent with a ~60° dihedral angle. nih.gov

Table 1: Expected Relationship between Conformation and Vicinal Coupling Constants in 2-Fluoroethylammonium Ion

| Conformer | Dihedral Angle (F-C-C-N) | Expected relative ³JHH values | Expected relative ³JHF values |

|---|---|---|---|

| Gauche | ~60° | One small, one large | One small, one large |

| Anti | 180° | Two similar, large values | Two similar, intermediate values |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and elucidating complex structural relationships, especially in molecules with overlapping resonances. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. wikipedia.org For 2-fluoroethanamine;hydrofluoride, a COSY spectrum would show a cross-peak between the signals of the -CH₂F and -CH₂N⁺H₃ groups, confirming their connectivity through the C-C bond.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. An HSQC spectrum would definitively assign the proton signals to their respective carbon atoms in the ethyl backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. nih.gov

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy/Heteronuclear Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, regardless of whether they are connected by bonds. A HOESY experiment correlating the ¹⁹F nucleus with the protons of the ammonium (B1175870) group could provide direct evidence for the through-space proximity enforced by the gauche conformation. harvard.edu

Microwave Spectroscopy for Gas-Phase Structural Determination

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase, providing highly precise information about their geometry and structure. researchgate.net Studies on analogous molecules like (2-chloroethyl)amine have successfully identified multiple conformers (rotamers) in the gas phase. nih.gov For 2-fluoroethylamine, analysis of its microwave spectrum would allow for the determination of rotational constants for each stable conformer. From these constants, precise bond lengths, bond angles, and dihedral angles can be derived. researchgate.net Such studies have confirmed the presence of multiple conformers for 2-fluoroethylamine in the gas phase, with the gauche forms being the most stable due to the formation of a weak intramolecular hydrogen bond between the amino group and the fluorine atom. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, detects the characteristic vibrational frequencies of a molecule. mdpi.com Each conformer of a molecule has a unique set of vibrational modes, making these techniques excellent for "fingerprinting" the conformational composition of a sample in different states.

Studies of 2-fluoroethylamine have shown that at least four different conformers exist in the gas phase. researchgate.net The most stable of these are the Gg' and Gt conformers, where an intramolecular hydrogen bond stabilizes the gauche arrangement. In the condensed phases, such as the liquid or solid state, intermolecular hydrogen bonding becomes the dominant factor. Consequently, in the crystalline solid, only a single conformation, the Gg conformer, is observed. researchgate.net The vibrational spectra provide a clear picture of this shift in conformational equilibrium across different physical states.

Table 2: Conformers of 2-Fluoroethylamine Identified by Vibrational Spectroscopy

| Phase | Identified Conformers | Most Stable Form(s) | Key Stabilizing Interaction |

|---|---|---|---|

| Gas | Gg', Gt, Gg, Tg | Gg', Gt | Intramolecular H-bond |

| Solid | Gg | Gg | Intermolecular H-bond (in crystal lattice) |

(Based on data from reference researchgate.net)

X-ray Crystallographic Analysis of 2-Fluoroethylammonium Compounds

X-ray crystallography provides definitive information about the atomic arrangement of a compound in its solid, crystalline state. usda.gov For salts like 2-fluoroethanamine;hydrofluoride, this technique reveals not only the conformation of the 2-fluoroethylammonium cation but also how it packs with the fluoride (B91410) anion in the crystal lattice.

Single-crystal X-ray diffraction studies performed on 2-fluoroethylammonium compounds have unequivocally confirmed the conformational preference observed in other phases. nih.gov The analysis reveals that the cation adopts a gauche conformation within the crystal structure. This solid-state data provides strong experimental evidence for the powerful gauche effect in the protonated form of 2-fluoroethylamine, corroborating the findings from theoretical calculations and other spectroscopic methods. The crystal structure would detail the precise bond lengths, bond angles, and the F-C-C-N⁺ dihedral angle, offering a static, benchmark structure for the most stable conformer.

Solid-State Conformational Preferences and Intermolecular Interactions

In the solid state, the conformation of a molecule is determined by a combination of intramolecular forces and intermolecular packing forces within the crystal lattice. For protonated 2-fluoroethylamine, single-crystal X-ray diffraction studies of its hydrochloride salt provide definitive evidence of its conformational preference. rsc.orgrsc.orgcapes.gov.br

The crystal structure analysis of 2-fluoroethylammonium hydrochloride reveals that the molecule adopts a gauche conformation. This means the fluorine and the ammonium groups are positioned with a specific dihedral angle relative to each other along the central carbon-carbon bond. Specifically, the F-C-C-N dihedral angle is found to be in the range of 67.8° to 81.9°. rsc.org This observed preference is a clear manifestation of the gauche effect, which is significantly enhanced upon protonation of the amine group. rsc.orgcapes.gov.br

While intramolecular forces favor the gauche arrangement, intermolecular interactions also play a crucial role in the crystal packing. In the solid-state structures of 2-fluoroethylammonium compounds, the dominant intermolecular interactions are (N)H···Cl hydrogen bonds between the ammonium group and the chloride counter-ion. These strong hydrogen bonds can influence the precise F-C-C-N dihedral angle, causing it to be larger than the values calculated for an isolated ion in the gas phase. Nevertheless, the gauche preference is robustly maintained across all prepared crystal structures. rsc.org

Computational Chemistry for Conformational Isomerism and Energetics

Computational chemistry provides powerful tools to investigate the conformational landscape and the underlying energetic factors that govern the structure of molecules like 2-fluoroethanamine hydrofluoride.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for accurately calculating the energies of different molecular conformations. rsc.orgcapes.gov.br For the 2-fluoroethylammonium cation, these calculations have been employed to determine the relative energies of its conformational minima, primarily the gauche and anti (or anti-periplanar) forms. rsc.org In the anti conformation, the fluorine atom and the ammonium group are positioned approximately 180° apart with respect to the C-C bond, a geometry that might be expected to be more stable based on simple steric considerations.

However, computational studies consistently show that for the protonated form of 2-fluoroethylamine, the gauche conformer is significantly lower in energy than the anti conformer. rsc.orgcapes.gov.br DFT calculations reveal a substantial energy difference between the two forms, indicating a strong thermodynamic preference for the gauche arrangement. rsc.org

To understand how the environment affects conformational preference, computational analyses are often performed in both the gas phase (representing an isolated molecule) and using implicit solvent models. The Polarizable Continuum Model (PCM) is a widely used method that simulates the effect of a solvent by representing it as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.orguni-muenchen.de This approach allows for the calculation of solvation free energies and the investigation of how a solvent medium might alter conformational equilibria. wikipedia.org

For fluorinated alkylammonium salts, theoretical calculations show that the strong preference for the gauche conformer persists even in simulated water solution. nih.gov For the related 2,2-difluoroethylammonium cation, the conformer where the ammonium group is gauche to both fluorine atoms is overwhelmingly dominant (calculated to be ~90%) even in an implicit water model. nih.gov This indicates that the forces driving the gauche preference are strong enough to overcome the attenuating effect of a high-dielectric solvent like water. nih.gov

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Population (Gas Phase) | Relative Energy (Implicit Water, kcal/mol) | Population (Implicit Water) |

|---|---|---|---|---|

| gg (double gauche) | 0.00 | ~100% | 0.00 | ~90% |

| ag (anti-gauche) | 3.13 | ~0% | 1.30 | ~10% |

Data adapted from a study on 2,2-difluoroethylamine (B1345623) hydrochloride, illustrating the persistence of the gauche preference in solvent. nih.gov

Investigation of the Gauche Effect in Protonated Fluoroamines

The preference for a gauche conformation in 1,2-disubstituted ethanes containing electronegative substituents is known as the "gauche effect." In protonated 2-fluoroethylamine, this effect is remarkably pronounced. rsc.orgcapes.gov.br While the neutral 2-fluoroethylamine shows a much weaker preference, the positive charge on the nitrogen atom upon protonation dramatically stabilizes the gauche conformer relative to the anti. rsc.org

A primary driver of the enhanced gauche effect in the 2-fluoroethylammonium cation is the electrostatic interaction between the positively charged ammonium group (-NH3+) and the electronegative fluorine atom. nih.govresearchgate.net The C-F bond has a significant dipole moment, with the fluorine atom carrying a partial negative charge. The attraction between the positive charge on the nitrogen and the partial negative charge on the vicinal fluorine atom is maximized in the gauche arrangement. nih.gov This charge-dipole attraction is a powerful stabilizing force. researchgate.net Studies on related molecules confirm that electrostatic interactions are the most important factor leading to the gauche preference, even in aqueous solutions where such effects would be expected to be dampened. nih.gov

Hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*), is another key factor in conformational analysis. rsc.org In the context of the gauche effect, specific hyperconjugative interactions are often invoked as a stabilizing force. nih.gov

Theoretical Modeling of Intramolecular Hydrogen Bonding

Theoretical and computational chemistry serve as powerful tools for elucidating the conformational preferences and the nature of non-covalent interactions within 2-fluoroethylammonium, the cationic component of 2-Fluoroethanamine;hydrofluoride. A central focus of these theoretical investigations has been to understand the dramatic shift in conformational equilibrium that occurs upon protonation of 2-fluoroethylamine. beilstein-journals.org

Computational studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have consistently demonstrated a significant preference for the gauche conformer in the 2-fluoroethylammonium cation. beilstein-journals.org This is in contrast to the neutral 2-fluoroethylamine molecule, where the energy differences between gauche and anti conformers are much smaller. The protonation of the amino group to form the ammonium salt introduces profound electronic changes that favor a conformation where the fluorine atom and the ammonium group are in a gauche orientation to each other.

Calculations have shown that this gauche preference in the protonated species is substantial, with the gauche conformers being lower in energy by more than 7.0 kcal/mol compared to their anti counterparts. This significant stabilization is attributed to a combination of factors, including a stereoelectronic gauche effect and, crucially, the formation of an intramolecular hydrogen bond between the fluorine atom and a hydrogen atom of the ammonium group (F···H-N⁺).

The table below summarizes the calculated relative energies for different conformers of neutral and protonated 2-fluoroethylamine, illustrating the energetic preference for the gauche form upon protonation.

Table 1: Calculated Relative Energies of 2-Fluoroethylamine and 2-Fluoroethylammonium Conformers

This table presents data from Density Functional Theory (DFT) calculations, showing the energy of gauche conformers relative to their corresponding anti conformers. Negative values indicate greater stability of the gauche form.

| Species | Conformer Pair | Computational Method | Relative Energy (kcal/mol) | Reference |

| 2-Fluoroethylamine (Neutral) | gauche (5b) vs. anti (5e) | DFT | -0.9 | |

| 2-Fluoroethylamine (Neutral) | gauche (5c) vs. anti (5f) | DFT | -1.0 | |

| 2-Fluoroethylammonium (Protonated) | gauche vs. anti | DFT | -7.0 | |

| 2-Fluoroethylammonium (Protonated) | gauche vs. anti | DFT | -7.2 |

Theoretical models have also been used to predict spectroscopic parameters, such as NMR coupling constants, which can then be compared with experimental data to validate the computed conformational populations. For instance, the calculated coupling constants for the dominant gg conformer of the related 2,2-difluoroethylammonium cation in implicit water show good agreement with experimental values measured in D₂O, lending confidence to the theoretical models. beilstein-journals.org

To dissect the specific orbital interactions stabilizing the preferred gauche conformation, second-order perturbation theory within NBO analysis is employed. This method calculates the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. A significant E(2) value for an interaction between a fluorine lone pair (LP(F)) and an anti-bonding N-H orbital (σ*NH) is a strong indicator of an intramolecular hydrogen bond.

Table 2: NBO Analysis of Stabilizing Interactions in Fluorinated Ethylammonium (B1618946) Cations

This table highlights the key hyperconjugative and hydrogen bonding interactions identified through NBO analysis in related fluorinated ammonium compounds, providing insight into the forces at play in 2-Fluoroethanamine;hydrofluoride.

| Interaction Type | Donor Orbital (Occupied) | Acceptor Orbital (Unoccupied) | System Context | Nature of Interaction | Reference |

| Hyperconjugation | σCH | σCF | 1,2-Disubstituted Ethanes | Gauche Effect | beilstein-journals.org |

| Hyperconjugation | σCH | σCN | 1,2-Disubstituted Ethanes | Gauche Effect | beilstein-journals.org |

| Electrostatic Attraction | Fδ- | N+H₃ | 2,2-Difluoroethylammonium | Coulombic Force | beilstein-journals.org |

| Hydrogen Bonding | LP(F) | σ*NH | Protonated Amines | Donor-Acceptor |

Mechanistic Investigations of Reactions Involving 2 Fluoroethanamine;hydrofluoride

Nucleophilic Reactivity and Substitution Mechanisms

The presence of both a primary amine and a fluorine atom on a two-carbon backbone endows 2-fluoroethanamine (B1213667) with a rich and complex nucleophilic character. The amine group, with its lone pair of electrons, serves as the primary site for nucleophilic attack. The hydrofluoride salt, 2-fluoroethanamine;hydrofluoride, can act as a precursor to the free amine, which can then engage in various substitution reactions.

The primary amine functionality of 2-fluoroethanamine allows it to readily participate in SN2 reactions, where it displaces a leaving group on an electrophilic carbon center. The general mechanism involves the attack of the nitrogen's lone pair on the electrophile, leading to the formation of a new carbon-nitrogen bond and the expulsion of the leaving group.

While specific mechanistic studies detailing the nucleophilic substitution reactions of 2-fluoroethanamine are not extensively documented in publicly available literature, its synthetic utility as a building block implies its participation in such transformations. For instance, it is used in the synthesis of more complex molecules where the amine group forms a new bond.

The fluorine atom at the C-2 position exerts a significant electron-withdrawing inductive effect (-I effect), which decreases the electron density on the nitrogen atom. This effect would be expected to reduce the nucleophilicity of the amine compared to its non-fluorinated analog, ethylamine (B1201723). However, the proximity of the fluorine atom can also influence the stability of transition states and intermediates through hyperconjugative and steric effects.

Oxidation-Reduction Pathways of the Amine Moiety

The amine moiety of 2-fluoroethanamine is susceptible to both oxidation and reduction, although detailed mechanistic studies specifically on this compound are limited. General principles of amine reactivity can be applied to understand these potential transformations.

Oxidation of the primary amine can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding imine, which may exist in equilibrium with its enamine tautomer. Stronger oxidizing agents can lead to the formation of nitro compounds or even cleavage of the carbon-nitrogen bond. The presence of the electron-withdrawing fluorine atom can influence the oxidation potential of the amine, potentially making it more resistant to oxidation compared to non-fluorinated amines.

Role as a Proton Donor in Chemical Transformations and Catalysis

The hydrofluoride salt of 2-fluoroethanamine, being an ammonium (B1175870) salt, has the potential to act as a proton donor in chemical reactions. The ammonium cation can release a proton, making the reaction medium acidic. This proton-donating capability can be harnessed in acid-catalyzed reactions.

For example, in reactions that require the protonation of a substrate to activate it towards nucleophilic attack, 2-fluoroethanamine;hydrofluoride could serve as a mild and soluble source of protons. However, specific examples of 2-fluoroethanamine;hydrofluoride being employed as a catalyst in this manner are not well-documented in the literature. The acidity of the ammonium ion will be influenced by the electron-withdrawing fluorine atom, which would be expected to increase its acidity compared to ethylammonium (B1618946) hydrofluoride.

Participation in Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

While direct participation of 2-fluoroethanamine;hydrofluoride in cycloaddition reactions is not a prominent theme in the literature, it serves as a conceptual precursor to reactive intermediates that are key players in such transformations. A significant area of research is the generation of fluorinated 1,3-dipoles for use in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry and agrochemicals.

Generation and Reactivity of Fluoro-containing Diazo Intermediates (e.g., Difluoromethyl Diazomethane)

A notable example that highlights the principle of generating fluoro-containing reactive intermediates for cycloadditions is the in situ generation of difluoromethyl diazomethane (B1218177) (CF₂HCHN₂). While not directly starting from 2-fluoroethanamine, the work by Mykhailiuk in 2015 provides a seminal example of harnessing a fluorinated amine derivative for the synthesis of a fluorinated diazo compound, which then undergoes a [3+2] cycloaddition. pugetsound.eduenamine.netnih.gov

In this one-pot process, a precursor is treated with a nitrosating agent to generate the unstable difluoromethyl diazomethane in the presence of an alkyne. This highly reactive 1,3-dipole is immediately trapped by the alkyne in a [3+2] cycloaddition to afford difluoromethyl-substituted pyrazoles. pugetsound.eduenamine.netnih.gov This reaction is highly practical as it avoids the isolation of the potentially explosive and toxic diazo intermediate. pugetsound.eduenamine.net The reaction proceeds efficiently in common solvents and is scalable. pugetsound.eduenamine.net

The general scheme for this process is as follows: Precursor → [CF₂HCHN₂] + Alkyne → 3-(Difluoromethyl)pyrazole

This methodology provides a powerful tool for the introduction of the valuable difluoromethyl group into heterocyclic systems. The table below summarizes the results for the [3+2] cycloaddition of in situ generated difluoromethyl diazomethane with various alkynes. pugetsound.edu

| Entry | Alkyne (R-C≡C-R') | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(Difluoromethyl)-5-phenyl-1H-pyrazole | 85 |

| 2 | 1-Octyne | 3-(Difluoromethyl)-5-hexyl-1H-pyrazole | 78 |

| 3 | Methyl propiolate | Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | 75 |

| 4 | Dimethyl acetylenedicarboxylate | Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate | 80 |

| 5 | 1-Ethynyl-4-fluorobenzene | 3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole | 82 |

Data sourced from Mykhailiuk, P. K. (2015). In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes. Angewandte Chemie International Edition, 54(22), 6558–6561.

Exploration of Reaction Kinetics and Thermodynamics

A thorough understanding of the mechanistic aspects of any chemical reaction requires the study of its kinetics and thermodynamics. However, there is a notable lack of publicly available experimental data on the reaction kinetics and thermodynamics specifically for reactions involving 2-fluoroethanamine;hydrofluoride.

Kinetic studies would provide valuable information on reaction rates, the influence of reactant concentrations, temperature, and catalysts on the reaction speed. Such data is essential for optimizing reaction conditions and for elucidating reaction mechanisms. For instance, determining the order of the reaction with respect to 2-fluoroethanamine in a nucleophilic substitution reaction would help to distinguish between SN1 and SN2 pathways.

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, would provide insights into the feasibility and position of equilibrium of a given transformation. The Gibbs free energy of activation (ΔG‡) is a key parameter that determines the rate of a reaction. Computational chemistry methods could be employed to estimate these thermodynamic and kinetic parameters, providing valuable theoretical insights in the absence of experimental data.

Applications of 2 Fluoroethanamine;hydrofluoride in Advanced Organic Synthesis and Materials Science

Synthesis of Fluorinated Isocyanates and Urea (B33335) Derivatives

2-Fluoroethanamine (B1213667) and its salts are valuable precursors in the synthesis of various fluorinated organic compounds. One notable application is the preparation of 2-fluoroethyl isocyanate. This reaction typically involves the phosgenation of 2-fluoroethylamine. A process for synthesizing 2-fluoro-2,2-dinitroethyl isocyanate involves reacting 2-fluoro-2,2-dinitro-ethylamine with phosgene (B1210022) at low temperatures (-15 to +5 °C) to form an intermediate carbamyl chloride, which is then decomposed at a higher temperature (20 to 50 °C) to yield the final isocyanate product. google.com

Furthermore, 2-fluoroethanamine can be used to create urea derivatives. For instance, 1,3-bis(2-fluoroethyl) urea is a symmetrical urea that incorporates two fluoroethyl groups. chemeo.com These fluorinated isocyanates and ureas serve as building blocks for more complex molecules in agrochemicals, pharmaceuticals, and materials science.

Incorporation into N-Fluoroethylmaleimide Scaffolds

While direct evidence for the incorporation of 2-fluoroethanamine hydrofluoride into N-fluoroethylmaleimide scaffolds from the provided search results is limited, the reactivity of the primary amine in 2-fluoroethanamine suggests its potential use in creating such structures. Maleimides are known to react with primary amines via Michael addition, which would result in the formation of N-substituted maleimide (B117702) derivatives. The introduction of a fluoroethyl group could impart unique properties to the resulting scaffold, such as altered reactivity, and lipophilicity, which are desirable in the development of bioconjugates and materials.

Precursor for N-Bis(2-fluoroethyl)amines and Related Fluoro-Nitrogen Mustards

The chemical structure of 2-fluoroethanamine hydrofluoride makes it a logical starting material for the synthesis of N-bis(2-fluoroethyl)amines. These compounds are analogues of nitrogen mustards, a class of compounds known for their alkylating properties. The synthesis would likely involve the dialkylation of a primary amine with a suitable 2-fluoroethylating agent or the reaction of 2-fluoroethanamine with a molecule already containing a 2-fluoroethyl group and a reactive site for amine addition. The resulting fluoro-nitrogen mustards could be of interest for their potential biological activities, although this area requires further investigation.

Role in the Construction of Metal-Organic Complexes

2-Fluoroethanamine can act as a ligand in the formation of metal-organic complexes. The nitrogen atom of the amine group possesses a lone pair of electrons that can coordinate with metal ions. For instance, it can be used to synthesize Schiff base ligands, which are then complexed with metal ions like copper(II). scilit.commdpi.comjocpr.com These complexes can exhibit various coordination geometries, such as distorted square planar or square pyramidal. jocpr.com

The incorporation of fluorine atoms into the ligand structure can significantly influence the properties of the resulting metal complex, including its electronic structure, stability, and biological activity. mdpi.com For example, copper(II) complexes with fluorine-containing Schiff base ligands have shown marked cytotoxicity in cancer cell lines. mdpi.com

Table 1: Examples of Metal-Organic Complexes and their Properties

| Complex Type | Metal Ion | Ligand Type | Potential Applications |

| Copper(II)-Schiff base | Cu(II) | Schiff base derived from 2-fluoroethanamine | Catalysis, medicinal chemistry |

| Mononuclear and Binuclear Complexes | Cu(II) | Fluorinated Schiff bases | Anticancer agents, antimicrobial agents mdpi.com |

This table is generated based on the potential applications of the described complexes.

Intermediate in the Synthesis of Specialty Fluorochemicals and Pharmaceutical Intermediates

2-Fluoroethanamine hydrofluoride serves as a versatile intermediate in the synthesis of a wide range of specialty fluorochemicals and pharmaceutical intermediates. google.com Its utility stems from the presence of both a reactive amine group and a fluorine atom, allowing for its incorporation into diverse molecular architectures to impart specific properties.

A patented method describes the preparation of 2-fluoroethylamine hydrochloride from 2-fluoroethanol (B46154) and toluenesulfonyl chloride, highlighting its role as a valuable building block. google.com In pharmaceutical development, fluorinated compounds are often sought after for their enhanced metabolic stability and bioavailability. For example, the synthesis of the antiviral drug candidate MK-8591 involves the use of 2-fluoroadenine, a fluorinated nucleobase, which underscores the importance of fluorinated intermediates. researchgate.net

Advanced Analytical Methodologies for Research on 2 Fluoroethanamine;hydrofluoride

Chromatographic Separations and Detection (e.g., Gas Chromatography for bound fluoride)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of 2-Fluoroethanamine (B1213667);hydrofluoride by GC is challenging due to its salt form, which makes it non-volatile. To overcome this, derivatization is a commonly employed strategy. jfda-online.comiu.edu The primary amine group in 2-fluoroethanamine can be chemically modified to create a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.comiu.edu Common derivatizing agents for primary amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu This approach allows for the separation and detection of the organic portion of the molecule.

Alternatively, headspace GC-MS can be utilized. This method involves the liberation of the volatile free amine from its salt by adjusting the pH of the sample solution to an alkaline state in a sealed vial. nih.govbohrium.com The volatile amine then partitions into the headspace gas, which is subsequently injected into the GC-MS system for analysis. nih.govbohrium.com

For the determination of the total "bound fluoride" content, a destructive technique such as pyrohydrolysis coupled with ion chromatography (IC) is often necessary. acs.orgresearchgate.netnih.gov In this method, the sample is heated to a high temperature in the presence of a moist carrier gas, which facilitates the conversion of the organofluorine into hydrogen fluoride (B91410) (HF). researchgate.net The resulting HF is then trapped in a collection solution and quantified using an ion chromatograph. researchgate.netnih.gov This provides an accurate measure of the total fluorine content in the compound.

A summary of potential GC-based methods is presented in the table below.

| Analytical Target | Methodology | Principle | Detection |

|---|---|---|---|

| Organic Moiety (2-Fluoroethanamine) | Derivatization GC | Chemical conversion of the primary amine to a volatile derivative (e.g., acylation, silylation). jfda-online.comiu.edu | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| Organic Moiety (2-Fluoroethanamine) | Headspace GC | Liberation of the free volatile amine from its salt form by pH adjustment. nih.govbohrium.com | Mass Spectrometry (MS) |

| Bound Fluoride | Pyrohydrolysis-IC | High-temperature conversion of organofluorine to HF, followed by collection and analysis. acs.orgresearchgate.netnih.gov | Conductivity Detector (Ion Chromatography) |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise molecular weight determination and elemental composition confirmation of 2-Fluoroethanamine;hydrofluoride. HRMS provides highly accurate mass measurements, which can be used to deduce the elemental formula of the molecule and its fragments.

For 2-fluoroethanamine (the free base), the computed exact mass is 63.048427358 Da. nih.gov HRMS analysis would be expected to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm). When analyzing the hydrofluoride salt, the technique would likely be performed on the free base after appropriate sample preparation, or a soft ionization technique may be employed to observe the protonated molecule [M+H]⁺.

The high resolution of this technique allows for the differentiation between ions of very similar nominal mass, thus providing a high level of confidence in the compound's identification.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆FN |

| Molecular Weight | 63.07 g/mol |

| Exact Mass | 63.048427358 Da |

| Monoisotopic Mass | 63.048427358 Da |

Quantitative Analysis Using Potentiometric Methods (Ion Selective Electrode, ISE) with Sample Pre-treatment

Potentiometric methods utilizing a fluoride Ion-Selective Electrode (ISE) offer a simple, reliable, and cost-effective means of quantifying the fluoride ion concentration in aqueous solutions. vscht.cztruman.edu This technique is highly suitable for determining the fluoride content of 2-Fluoroethanamine;hydrofluoride.

The core of this method is the fluoride ISE, which contains a lanthanum fluoride (LaF₃) crystal membrane. vscht.cz This membrane is selectively permeable to fluoride ions, and the potential difference that develops across the membrane is proportional to the logarithm of the fluoride ion activity in the sample solution, as described by the Nernst equation. truman.edu

A crucial step in the analysis is sample pre-treatment with a Total Ionic Strength Adjustment Buffer (TISAB). epa.gov TISAB serves multiple purposes: it maintains a constant ionic strength, buffers the sample to a pH between 5.0 and 5.5, and contains a chelating agent to break down complexes between fluoride and interfering polyvalent cations such as aluminum or iron. epa.gov By adding TISAB to both standards and samples, accurate and reproducible measurements of the total solubilized fluoride concentration can be achieved. epa.gov

| Parameter | Description | Reference |

|---|---|---|

| Electrode Type | Fluoride Ion-Selective Electrode (LaF₃ crystal membrane) | vscht.cz |

| Pre-treatment | Addition of Total Ionic Strength Adjustment Buffer (TISAB) | epa.gov |

| Measurement Principle | Potentiometry (Nernst Equation) | truman.edu |

| Typical pH Range | 5.0 - 5.5 (controlled by TISAB) | epa.gov |

Elemental Microanalysis (C, H, N, F)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The fluorine (F) content is typically determined separately, often by combustion in an oxygen-rich environment followed by ion-selective electrode or ion chromatography analysis of the resulting hydrogen fluoride. This analysis provides an empirical formula for the compound, which can be compared to the theoretical values to assess its purity and confirm its elemental composition.

For 2-Fluoroethanamine;hydrofluoride (C₂H₆FN·HF), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. This provides a benchmark against which experimental results can be compared.

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 2 | 24.022 | 28.93 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 8.50 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 45.76 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 16.87 |

| Total | 83.081 | 100.00 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing fluorine-containing compounds. d-nb.info

When analyzing 2-Fluoroethanamine;hydrofluoride, XPS can provide detailed information about the chemical environment of the carbon, nitrogen, and fluorine atoms. The binding energies of the core-level electrons are sensitive to the local chemical bonding. For example, the C 1s spectrum would be expected to show distinct peaks for the carbon bonded to fluorine (C-F) and the carbon bonded to nitrogen (C-N), at different binding energies due to the high electronegativity of fluorine. Similarly, the N 1s spectrum would confirm the presence of the amine or ammonium (B1175870) group, and the F 1s spectrum would provide information on the carbon-fluorine bond and the hydrofluoride counter-ion. This technique is invaluable for confirming the structure and purity of the compound's surface.

| Core Level | Expected Chemical States and Features |

|---|---|

| C 1s | Peak for C-N bond. Peak for C-F bond (shifted to higher binding energy). |

| N 1s | Peak corresponding to the ammonium group (-NH₃⁺). |

| F 1s | Peak for covalent C-F bond. Peak for ionic F⁻ from hydrofluoride (may be distinct or overlapping). |

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability Profiling

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of 2-Fluoroethanamine;hydrofluoride. ucr.edulibretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. waters.com For 2-Fluoroethanamine;hydrofluoride, DSC can be used to determine its melting point, which is a key physical property and an indicator of purity. Literature values for the closely related 2-Fluoroethylamine hydrochloride report a melting point in the range of 99-103 °C. sigmaaldrich.comsigmaaldrich.com DSC can also reveal other thermal events such as glass transitions or polymorphic phase changes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. libretexts.orgwaters.com TGA is used to determine the thermal stability and decomposition profile of the compound. By heating the sample in a controlled atmosphere (e.g., nitrogen or air), the onset temperature of decomposition and the percentage of mass loss at different stages can be quantified. This information is critical for understanding the compound's stability under thermal stress and for defining its storage and handling conditions. mdpi.com

| Technique | Parameter Measured | Information Obtained for 2-Fluoroethanamine;hydrofluoride |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow | Melting Point (e.g., 99-103 °C for hydrochloride salt sigmaaldrich.comsigmaaldrich.com), Phase Transitions, Purity Assessment |

| Thermogravimetric Analysis (TGA) | Mass Change | Decomposition Temperature, Thermal Stability, Decomposition Profile |

Biochemical Interactions of 2 Fluoroethanamine;hydrofluoride in in Vitro Systems

Mechanisms of Proton Donation in Biological Media

In biological media, which are predominantly aqueous, the hydrofluoride salt of 2-fluoroethanamine (B1213667) acts as a source of protons. The dissociation of the hydrofluoride ion (HF) and the protonated 2-fluoroethanamine cation are key to its function as a proton donor. The presence of the electron-withdrawing fluorine atom on the ethylamine (B1201723) backbone influences the acidity of the ammonium (B1175870) group. This inductive effect increases the acidity of the amine, thereby facilitating proton donation. nih.gov

The process of proton transfer in these systems is not a simple dissociation. It can occur through various mechanisms, including diffusion of the hydrated proton or via "proton wires" formed by bridging water molecules. nih.gov These water molecules can form hydrogen-bonded chains, creating a conduit for efficient proton transport between the donor (protonated 2-fluoroethanamine) and an acceptor molecule in the biological medium.

Molecular-Level Interactions with Biomacromolecules (e.g., Peptides, Proteins, Nucleic Acids, Carbohydrates)

The interactions of 2-fluoroethanamine;hydrofluoride with biomacromolecules are multifaceted, driven by a combination of electrostatic forces, hydrogen bonding, and the unique properties of the fluorine atom.

Proteins and Peptides: The protonated amine group of 2-fluoroethanamine can form strong salt bridges with negatively charged amino acid residues such as aspartate and glutamate (B1630785) on protein surfaces. Furthermore, the fluorine atom, while a weak hydrogen bond acceptor, can participate in favorable interactions with backbone amide protons or other hydrogen bond donors within the protein structure.

Nucleic Acids: The positively charged 2-fluoroethanamine can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA. These electrostatic interactions can play a role in stabilizing nucleic acid structures or influencing their interactions with other molecules.

Carbohydrates: Interactions with carbohydrates would primarily involve hydrogen bonding between the amine and hydroxyl groups of the sugar moieties. The fluorine atom could also engage in dipole-dipole interactions with the polar groups of the carbohydrate.

The following table summarizes the potential primary interactions between 2-fluoroethanamine and various biomacromolecules:

| Biomolecule | Primary Interaction Type | Interacting Groups |

| Proteins/Peptides | Electrostatic (Salt Bridge), Hydrogen Bonding | Negatively charged amino acid residues (Asp, Glu), Backbone amides |

| Nucleic Acids | Electrostatic | Phosphate backbone |

| Carbohydrates | Hydrogen Bonding, Dipole-Dipole | Hydroxyl groups |

Stereoelectronic Effects and Conformational Control in Biochemical Recognition

The introduction of a fluorine atom at the 2-position of ethanamine has significant stereoelectronic consequences that can influence its binding to biomacromolecules. The strong C-F bond possesses a low-lying σ* antibonding orbital that can accept electron density from neighboring electron-donating groups, a phenomenon known as hyperconjugation.

This effect, along with the gauche effect, where the fluorine atom prefers to be in a gauche conformation relative to the amino group, imposes conformational constraints on the molecule. This pre-organization can be advantageous for binding to a specific biological target, as it reduces the entropic penalty of binding. By adopting a more rigid, preferred conformation, 2-fluoroethanamine can present its interacting groups in an optimal orientation for recognition by a binding site on a protein or other biomacromolecule.

Investigation of Enzymatic Reactions and Substrate Mimicry in In Vitro Models

The structural similarity of 2-fluoroethanamine to natural substrates of various enzymes makes it an interesting candidate for studying enzymatic reactions and as a potential substrate mimic. For instance, its resemblance to ethanolamine (B43304) could allow it to interact with enzymes that metabolize this compound.

In in vitro models, researchers can investigate whether 2-fluoroethanamine acts as a substrate, an inhibitor, or an inactivator of a target enzyme. The fluorine atom can significantly alter the reactivity of the molecule. For example, if the enzymatic reaction involves the abstraction of a proton from the carbon adjacent to the nitrogen, the presence of the electron-withdrawing fluorine atom would make this process more difficult, potentially leading to enzyme inhibition.

The table below outlines potential scenarios for the interaction of 2-fluoroethanamine with an enzyme that processes a similar, non-fluorinated substrate:

| Interaction Type | Potential Outcome | Rationale |

| Substrate Mimicry | Competitive Inhibition | Binds to the active site but does not undergo the catalytic reaction due to the altered electronic properties caused by fluorine. |

| Mechanism-Based Inactivation | Covalent modification of the enzyme | If the enzyme attempts its normal catalytic cycle, the fluorine atom could alter the reaction pathway, leading to the formation of a reactive species that covalently binds to the enzyme. |

| Alternative Substrate | Formation of a fluorinated product | The enzyme is able to process the fluorinated substrate, although likely at a different rate than the natural substrate. |

Further research in this area using purified enzymes and detailed kinetic analysis is necessary to fully elucidate the role of 2-fluoroethanamine in specific enzymatic pathways.

Future Research Directions and Uncharted Territories in 2 Fluoroethanamine;hydrofluoride Chemistry

Discovery of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of 2-fluoroethanamine (B1213667) often involves methods such as the reaction of 2-fluoroethyl halides with ammonia (B1221849) or the reduction of 2-fluoroacetamide. ontosight.ai While effective, these routes can suffer from drawbacks common to classical chemical syntheses, including poor atom economy and the use of hazardous reagents. rsc.orgsruc.ac.uk The principles of green chemistry—which prioritize waste reduction, energy efficiency, and the use of safer substances—provide a clear roadmap for future synthetic discovery. researchgate.netresearchgate.net

Future research should focus on developing novel, sustainable pathways to 2-Fluoroethanamine;hydrofluoride. This includes the exploration of catalytic processes that minimize stoichiometric waste products, a known issue in methods like the Gabriel synthesis of primary amines. rsc.org The use of alternative energy sources, such as microwave and ultrasound irradiation, has already demonstrated success in other areas of organic synthesis by reducing reaction times and increasing yields, representing a promising strategy for fluoroamine production. researchgate.net Moreover, developing fluoride-free synthesis methods, as has been explored for other fluorinated compounds, could significantly reduce the toxicity and environmental impact associated with production. rsc.org

A key objective is to design processes where the consumption of raw materials is minimized and the generation of by-products is either eliminated or converted into useful substances. rsc.org The development of biocatalytic routes, using enzymes to perform specific fluorination or amination steps, could offer an environmentally benign alternative to conventional chemical methods, similar to advancements seen in the synthesis of other pharmaceutical intermediates. rsc.org

Table 1: Comparison of Conventional vs. Prospective Green Synthetic Routes for 2-Fluoroethanamine

| Parameter | Conventional Route (e.g., from 2-Fluoroethyl Halide) | Future Green Route (Hypothetical) |

|---|---|---|

| Principle | Nucleophilic substitution | Catalytic amination / Biocatalysis |

| Reagents | 2-Fluoroethyl bromide, excess Ammonia | Ethylene, HF source, Ammonia, Catalyst |

| Solvents | Often requires organic solvents | Solvent-free or aqueous media |

| Energy Input | Conventional heating | Microwave irradiation or ambient temperature |

| Atom Economy | Moderate to Low (excess reagents, salt by-products) | High (direct addition, recyclable catalyst) |

| Sustainability | Use of hazardous halides, potential for waste | Use of safer reagents, minimal waste generation |

Rational Design of Advanced Derivatives for Targeted Synthetic Applications

2-Fluoroethanamine serves as a valuable intermediate in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the inclusion of fluorine can enhance metabolic stability and binding affinity. ontosight.ai The concept of "rational design," which involves designing molecules for a specific purpose based on a deep understanding of structure-activity relationships, is a powerful paradigm for future research. nih.gov

The future of 2-fluoroethanamine chemistry lies in the creation of advanced derivatives where the fluoroethylamino moiety is strategically incorporated to achieve a specific function. By modifying the amine group or using it as an anchor to build larger molecular architectures, new compounds can be designed for highly targeted applications. For instance, structure-based design could be employed to create derivatives that act as highly selective inhibitors for specific enzymes by ensuring optimal interaction with the target's binding site. nih.gov This approach has proven successful in developing potent and selective drug candidates for various diseases. nih.gov

Research efforts could focus on synthesizing libraries of N-substituted 2-fluoroethanamine derivatives to systematically probe their biological activity or material properties. This could lead to the discovery of novel therapeutic agents, advanced polymers, or functional coatings with precisely tuned characteristics.

Table 2: Potential Advanced Derivatives of 2-Fluoroethanamine and Targeted Applications

| Derivative Class | Structural Modification | Targeted Synthetic Application |

|---|---|---|

| N-Aryl Derivatives | Attachment of an aromatic ring to the nitrogen atom | Precursors for novel fluoroquinolone-type antibiotics or kinase inhibitors. |

| Chiral Derivatives | Introduction of a chiral center adjacent to the amine | Building blocks for asymmetric synthesis and stereospecific pharmaceuticals. |

| Polymerizable Derivatives | Incorporation of a vinyl or acrylic group | Monomers for the synthesis of functional fluoropolymers with unique surface properties. |

| Chelating Derivatives | Addition of functional groups capable of binding metal ions | Ligands for creating stable metal complexes for catalysis or medical imaging contrast agents. |

Sophisticated Computational Models for Predictive Material and Reaction Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of chemical processes and materials, reducing the need for extensive and costly trial-and-error experimentation. While basic computed descriptors for 2-fluoroethanamine are available nih.gov, a significant uncharted territory is the application of sophisticated computational models to predict its behavior and the properties of its derivatives.

Future research should leverage high-level computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to build predictive models. nih.gov These models can be used to:

Predict Reactivity: Calculate reaction energy barriers to identify the most plausible synthetic routes and predict potential by-products.

Simulate Spectra: Accurately predict NMR, IR, and other spectral data to aid in the characterization of new derivatives.

Model Intermolecular Interactions: Understand how molecules of 2-fluoroethanamine and its derivatives interact with each other and with other materials, which is crucial for designing new materials like liquid crystals or co-crystals.

Structure-Based Design: In conjunction with rational design, computational docking can predict the binding affinity of derivatives to biological targets like proteins and enzymes, guiding the synthesis of more effective pharmaceuticals. nih.gov

By creating a robust computational database of properties for virtual libraries of 2-fluoroethanamine derivatives, researchers can screen thousands of potential candidates for specific applications before ever entering a wet lab.

Table 3: Application of Computational Models in 2-Fluoroethanamine Research

| Computational Method | Predicted Property / Application | Research Impact |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, transition states, electronic properties (HOMO/LUMO), vibrational frequencies. | Optimization of synthetic routes; prediction of reactivity and spectral characteristics. |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis, binding free energies, diffusion rates. | Understanding behavior in solution; designing derivatives with optimal target binding. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of chemical bonds, including hydrogen and halogen bonds. | Elucidating non-covalent interactions crucial for material and biological structure. |

| Machine Learning (ML) Models | Quantitative Structure-Activity Relationship (QSAR), prediction of properties for large datasets. | High-throughput virtual screening of derivative libraries for drug discovery. |

Integration into Emerging Nanoscience and Optoelectronic Technologies

While traditionally used as a synthetic building block, the properties of 2-fluoroethanamine make it and its derivatives intriguing candidates for integration into advanced materials, particularly in nanoscience and optoelectronics. This remains a largely uncharted territory. The primary amine group provides a versatile handle for surface functionalization, while the C-F bond can impart unique electronic properties.

Future research could explore the use of 2-fluoroethanamine derivatives as:

Surface Ligands for Nanoparticles: The amine group can be used to anchor the molecule to the surface of quantum dots, gold nanoparticles, or magnetic nanoparticles. The fluorinated tail could then be used to tune the solubility of the nanoparticles, create self-assembled monolayers, or act as a protective shell.

Modifiers for Electrode Surfaces: By forming a self-assembled monolayer on conductive surfaces (like indium tin oxide or gold), derivatives could be used to tune the work function of electrodes in organic light-emitting diodes (OLEDs) or photovoltaic cells, thereby improving device efficiency.

Components of Molecular Switches: The polarity and conformational flexibility of the fluoroethylamine scaffold could be exploited in the design of molecules that change their properties in response to external stimuli (e.g., light, pH), with applications in molecular electronics and sensors.

The integration of these fluorinated molecules into nanoscale systems could unlock novel functionalities that are not achievable with traditional hydrocarbon-based amines.

Design and Synthesis of Radiolabeled Derivatives for Chemical and Mechanistic Studies

Radiolabeling is an indispensable tool for studying reaction mechanisms and tracking the biodistribution of molecules in vivo, with Positron Emission Tomography (PET) being a key application. nih.gov The synthesis of 2-[¹⁸F]Fluoroethylamine has already been reported, highlighting its potential as a labeling synthon. uni-mainz.de It is typically produced in a two-step reaction and can be used to attach the ¹⁸F-label to peptides and other biomolecules. uni-mainz.de

Future research should focus on two main areas:

Optimizing Radiosynthesis: Developing faster, more efficient, and automated methods for producing 2-[¹⁸F]Fluoroethanamine and its derivatives. This includes exploring novel precursors and one-pot labeling methods to increase radiochemical yield and specific activity, making the tracers more accessible for preclinical and clinical research. nih.gov

Expanding Applications: Designing and synthesizing novel radiolabeled derivatives of 2-fluoroethanamine to probe specific biological processes. For example, by attaching the 2-[¹⁸F]fluoroethylamino group to a molecule known to target a particular cancer-related receptor, researchers can create new PET tracers for tumor imaging and diagnosis. rsc.org These tracers can provide invaluable information on drug pharmacokinetics and target engagement, accelerating the development of new therapies. nih.gov

The synthesis of derivatives labeled with other isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would also be highly valuable for in-depth metabolic studies and environmental fate analysis.

Table 4: Radiolabeling Strategies and Applications for 2-Fluoroethanamine Derivatives

| Radioisotope | Labeling Strategy | Precursor Example | Potential Application |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | Nucleophilic substitution | N,N-(dibenzyl)-aminoethyltosylate uni-mainz.de | Synthesis of 2-[¹⁸F]Fluoroethylamine for PET imaging tracers. |

| Fluorine-18 (¹⁸F) | Conjugation via prosthetic group | Amide bond formation with a [¹⁸F]labeled acid | Labeling of peptides and proteins at their C-terminus for in vivo tracking. uni-mainz.de |

| Carbon-11 (¹¹C) | N-methylation with [¹¹C]CH₃I | N-desmethyl precursor of a 2-fluoroethanamine derivative | Studying enzyme kinetics or receptor occupancy with a short-lived PET tracer. |

| Tritium (³H) | Catalytic reduction of an unsaturated precursor with ³H₂ gas | A derivative with a double or triple bond | Quantitative drug metabolism and pharmacokinetic (DMPK) studies. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-fluoroethanamine hydrofluoride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of ethanamine derivatives with fluorinating agents (e.g., HF or KF). For example, reacting 2-chloroethanamine with hydrofluoric acid under controlled conditions. Purification steps include recrystallization in anhydrous solvents or column chromatography to remove byproducts. Safety protocols, such as using PTFE-lined reactors and fume hoods, are critical due to HF’s corrosive nature .

Q. How should 2-fluoroethanamine hydrofluoride be stored and handled to maintain stability?

- Methodological Answer : Store at -20°C in airtight, chemically resistant containers (e.g., PTFE or HDPE) to prevent hydrolysis and decomposition. Handling requires PPE (nitrile gloves, goggles, lab coat) and neutralization agents (e.g., calcium gluconate gel) for accidental exposure. Stability studies indicate ≥5-year shelf life under these conditions .

Q. What analytical techniques validate the identity of 2-fluoroethanamine hydrofluoride in bulk samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>19</sup>F NMR chemical shifts (e.g., δ ~4.5 ppm for F-CH2 groups).

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 82 for 2-fluoroethanamine) and fragmentation patterns.

- Ion Chromatography : Quantify fluoride ions (detection limit: 0.1 ppm) to assess hydrofluoride content .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for fluorinated amines like 2-fluoroethanamine hydrofluoride?

- Methodological Answer : Contradictions often arise from varying exposure models or analytical sensitivity. Mitigation strategies include:

- Comparative Studies : Cross-validate results using standardized assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Dose-Response Analysis : Establish NOAEL/LOAEL thresholds in multiple cell lines or animal models.

- Analytical Rigor : Use isotope dilution mass spectrometry to minimize matrix interference in biomarker quantification .

Q. What experimental designs are optimal for probing the neuropharmacological activity of 2-fluoroethanamine hydrofluoride?

- Methodological Answer :

- In Vitro Models : Measure receptor binding affinity (e.g., NMDA or σ receptors) using radioligand displacement assays.

- In Vivo Studies : Administer escalating doses in rodents and monitor behavioral changes (e.g., locomotor activity, nociception).

- Metabolite Tracking : Use <sup>18</sup>F-labeled analogs and PET imaging to study biodistribution and blood-brain barrier penetration .

Q. How can structural modifications of 2-fluoroethanamine hydrofluoride enhance its utility in medicinal chemistry?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., aryl groups) to modulate lipophilicity and bioavailability.

- Salt Formation : Compare hydrofluoride with hydrochloride or citrate salts for solubility optimization.

- Computational Modeling : Perform DFT calculations to predict binding modes and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.